Bienvenue dans la boutique en ligne BenchChem!

N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency Metrics

N-allyl-2-(allylsulfanyl)benzothieno[3,2-d]pyrimidin-4-amine (CAS 478029-88-8) is a fully synthetic, heterocyclic small molecule belonging to the benzothieno[3,2-d]pyrimidine family. The compound possesses a tricyclic core comprising a thieno ring annulated to a pyrimidine, substituted at C-2 with an allylsulfanyl group and at C-4 with an N-allylamine.

Molecular Formula C16H15N3S2
Molecular Weight 313.44
CAS No. 478029-88-8
Cat. No. B2372952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine
CAS478029-88-8
Molecular FormulaC16H15N3S2
Molecular Weight313.44
Structural Identifiers
SMILESC=CCNC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C
InChIInChI=1S/C16H15N3S2/c1-3-9-17-15-14-13(18-16(19-15)20-10-4-2)11-7-5-6-8-12(11)21-14/h3-8H,1-2,9-10H2,(H,17,18,19)
InChIKeyQMYQUBLUVIRERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine (CAS 478029-88-8): Identity, Scaffold Context, and Procurement Baseline


N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine (CAS 478029-88-8) is a fully synthetic, heterocyclic small molecule belonging to the benzothieno[3,2-d]pyrimidine family [1]. The compound possesses a tricyclic core comprising a thieno ring annulated to a pyrimidine, substituted at C-2 with an allylsulfanyl group and at C-4 with an N-allylamine. Its molecular formula is C16H15N3S2 (MW 313.4 g/mol) . Benzothieno[3,2-d]pyrimidines have been investigated as kinase inhibitors (MKNK1/2, EGFr, Akt), selective SIRT2 inhibitors, and high-affinity ligands for alpha1-adrenergic receptor subtypes, making this scaffold of interest in oncology and CNS research [2][3]. The specific substitution pattern of this compound distinguishes it from other commercially available benzothieno[3,2-d]pyrimidin-4-amines that carry bulkier N-alkyl or N-benzyl groups, offering a structurally compact and synthetically versatile entry point for medicinal chemistry optimization.

Why Generic Substitution of N-Allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine Is Not Advisable: Structural Determinants of Biological Selectivity in the Benzothienopyrimidine Class


Warning: high-strength differential evidence remains limited for CAS 478029-88-8. No published pharmacological studies or head-to-head biological comparisons against the key analogs (CAS 477872-82-5, 478029-87-7, 478029-90-2) were retrievable from peer-reviewed literature at the time of writing. Consequently, the quantitative differentiation below relies on computed molecular properties and class-level SAR inferences [1]. Within the benzothieno[3,2-d]pyrimidine series, even modest structural changes at the 4-amino position sharply alter activity profiles. For instance, the SIRT2 inhibitor series reported by Khalil et al. demonstrated that replacing a hydrogen donor/acceptor substituent can shift selectivity between SIRT1, SIRT2, and SIRT3 by >6-fold [2]. Similarly, Roche's benzothienopyrimidine EGFr tyrosine kinase inhibitors showed that N-alkyl substitution profoundly impacts ATP-pocket binding affinity [3]. These precedents indicate that general substitution among 4-amino benzothieno[3,2-d]pyrimidines—without quantitative comparative data—is a high-risk strategy. The target compound's distinct N-allyl / allylsulfanyl arrangement provides a unique steric and electronic signature that is architecturally non-equivalent to its N-isopropyl or N-methylbenzyl counterparts, despite surface-level structural similarity.

Quantitative Differentiation Guide for N-Allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine (CAS 478029-88-8) vs. Closest Commercially Available Analogs


Molecular Weight Reduction vs. N-Allyl-2-[(4-methylbenzyl)sulfanyl] Analog (CAS 478029-90-2)

The target compound (MW 313.4 g/mol) is 64.1 g/mol lighter than N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine (CAS 478029-90-2, MW 377.5 g/mol) [1]. This 17.0% molecular weight reduction falls within the 'rule of 3' fragment-space boundary (MW <300) proximity, making it a leaner starting point for fragment-based lead discovery where ligand efficiency metrics penalize unnecessary mass [2].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency Metrics

Hydrogen Bond Acceptor Count Advantage vs. N-Methylbenzyl and N-Isopropyl Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. The N-methylbenzyl analog (CAS 478029-90-2) has identical HBA/HBD counts but carries a bulkier aromatic ring that increases polar surface area (tPSA), while the N-isopropyl analog (CAS 478029-87-7) shares the same HBA/HBD profile but differs in the shape of the 4-amino substituent [2]. Compared to the N-methyl analog (CAS 477872-82-5, HBA=5, HBD=1, MW=287.4), the target compound preserves identical hydrogen bond capacity while offering a slightly larger hydrophobic surface from the allylsulfanyl group, a balance that may be advantageous for targets where both polar anchoring and hydrophobic burial are required [3].

Medicinal Chemistry Permeability Optimization Structure-Property Relationships

Rotatable Bond Count and Conformational Flexibility vs. Closest Analogs

The target compound has 6 rotatable bonds [1]. This is one more than the N-isopropyl analog (rotatable bonds=5) and two more than the N-methyl analog (rotatable bonds=4) [2], due to the presence of the allyl group at both N-4 and S-2 positions. Within the benzothienopyrimidine class, an intermediate degree of conformational freedom can facilitate adaptation to induced-fit binding pockets while keeping entropic cost lower than fully flexible counterparts. The N-methylbenzyl analog has 7 rotatable bonds, making it more flexible and entropically penalized .

Computational Chemistry Molecular Recognition Entropic Binding Penalty

cLogP and Hydrophobic Surface Differentiation vs. N-Methyl Analog

The target compound has a computed XLogP3-AA of 5.1 [1]. The N-methyl analog (CAS 477872-82-5) has a lower XLogP3-AA of approximately 4.3 (inferred from the loss of two allyl carbons relative to the target) [2]. This 0.8 log unit increase moves the target compound into a distinct lipophilicity space that may favor blood-brain barrier penetration (optimal CNS cLogP range 2–5) while still avoiding the metabolic instability often associated with compounds exceeding cLogP 5.5 [3].

Physicochemical Property Space Lipophilicity Optimization Off-Target Mitigation

Class-Level Kinase Inhibitor Scaffold Validation: Benzothieno[3,2-d]pyrimidine SIRT2 Selectivity

Although the target compound itself has not been individually evaluated, the benzothieno[3,2-d]pyrimidine scaffold has produced selective SIRT2 inhibitors with IC50 values as low as 2.10 µg/mL (Compound 7, Khalil et al.), representing a 6.6-fold improvement over cambinol [1]. The 4-amino and 2-thioether substitution pattern is conserved across active members of this series, suggesting that the core pharmacophore is tolerant of N-allyl and S-allyl modifications [2]. This places the target compound within a chemically validated chemotype for SIRT2, an emerging epigenetic target in oncology.

Epigenetic Targets SIRT2 Inhibition Cytotoxicity Screening

Potential for MKNK1/2 Kinase Engagement: Patent Evidence

Bayer Pharma's patent (US2015/0152121 A1) claims substituted benzothienopyrimidine compounds as MKNK1/2 kinase inhibitors for hyper-proliferative and angiogenesis disorders [1]. While the specific compound is not exemplified, the generic structure encompasses compounds with thioether and amino substituents at the 2- and 4-positions, respectively. MKNK1 is a validated downstream effector of the ERK and p38 MAP kinase pathways, and selective inhibitors are actively sought for oncology applications [2]. The target compound's substitution pattern is consistent with the patent's Markush claims, presenting a tangible opportunity for MKNK-focused screening.

MAP Kinase Pathway MKNK1/MKNK2 Inhibition Oncology Therapeutics

Recommended Research and Industrial Application Scenarios for N-Allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine (CAS 478029-88-8)


Fragment-Based and Ligand-Efficiency-Driven Lead Discovery

With a molecular weight of 313.4 g/mol, 5 hydrogen bond acceptors, and an intermediate lipophilicity (XLogP3-AA=5.1), this compound serves as an entry fragment for targets requiring balanced polarity and hydrophobic burial [1]. Its lower molecular weight compared to the N-methylbenzyl analog allows room for iterative growth while maintaining ligand efficiency, making it suitable for FBLG screening libraries [2].

SIRT2 Inhibition Screening and Epigenetic Oncology Research

Given the validated SIRT2 activity of structurally related benzothieno[3,2-d]pyrimidines, procurement for SIRT2 enzyme assays is justified [3]. The compound can be evaluated head-to-head against compound 7 (IC50 = 2.10 µg/mL) to determine whether the N-allyl/allylsulfanyl combination enhances or attenuates potency and SIRT1/SIRT3 selectivity.

MKNK1/2 Kinase Inhibitor Exploratory Screening

Target compound falls within Bayer Pharma's patent-protected MKNK inhibitor chemospace [4]. Researchers investigating MAP kinase interacting kinases can procure this compound for biochemical MKNK1/2 inhibition assays, exploiting its structural novelty within the claimed generic scope to identify new lead matter.

Structure-Activity Relationship (SAR) Expansion for Alpha1-Adrenergic Receptor Ligands

Benzothieno[3,2-d]pyrimidines bearing amine substituents at the 4-position have been optimized as high-affinity alpha1D-AR antagonists (pKi up to 10.25) [5]. This compound can populate under-explored regions of the SAR matrix, specifically examining the effect of simultaneous allyl substitution at N-4 and S-2 on receptor subtype selectivity.

Quote Request

Request a Quote for N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.